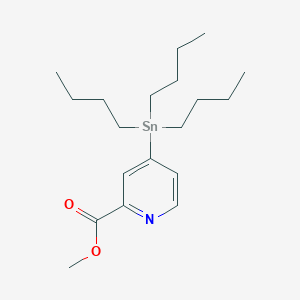
5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O4S and its molecular weight is 422.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence and Complex Formation with Zn(II)
A study explores the synthesis and preliminary spectroscopic study of analogues related to the fluorophore Zinquin, which is specific for Zn(II). These compounds demonstrate a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II), indicating potential applications in Zn(II) detection and imaging. The study highlights the significance of structural modifications to enhance fluorescence and complex stability with Zn(II), suggesting potential research and application avenues in biochemical sensing and imaging (Kimber et al., 2003).
Antimicrobial Activity
Research into novel quinazoline and quinoline derivatives has shown significant antimicrobial properties. These compounds, including various sulfonamide derivatives, have been synthesized and evaluated against a range of bacterial and fungal strains. The findings indicate potential applications in developing new antimicrobial agents to combat resistant pathogens, highlighting the importance of structural diversity in enhancing antimicrobial efficacy (Vanparia et al., 2010).
Enzyme Inhibition for Therapeutic Applications
A series of studies have synthesized and characterized derivatives targeting enzyme inhibition, showing promise for therapeutic applications in conditions like Alzheimer’s disease. These compounds exhibit significant inhibitory activity against enzymes such as acetylcholinesterase, suggesting their potential in developing novel treatments for neurodegenerative diseases. The research emphasizes the importance of molecular modifications to achieve desired biological activities and therapeutic effects (Abbasi et al., 2018).
Novel Synthesis Methods and Characterization
Several studies focus on novel synthesis methods and the characterization of derivatives for various scientific applications. These include the development of efficient synthesis routes, exploration of physicochemical properties, and the potential for creating new materials or agents with unique properties. Research in this area underscores the versatility of chemical synthesis techniques in expanding the utility and understanding of complex organic compounds (Zheng et al., 2009).
Chemosensor Development
Research into the development of chemosensors utilizing derivatives of isoquinoline and quinoline highlights the potential for detecting and quantifying metal ions such as cadmium. These studies suggest applications in environmental monitoring and safety, offering a path toward sensitive and selective detection methods for hazardous substances (Prodi et al., 2001).
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-13(2)12-23-17-7-6-16(10-14(17)4-9-20(23)24)22-28(25,26)19-11-15(21)5-8-18(19)27-3/h5-8,10-11,13,22H,4,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBGOJYVBJHJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007431.png)
![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)
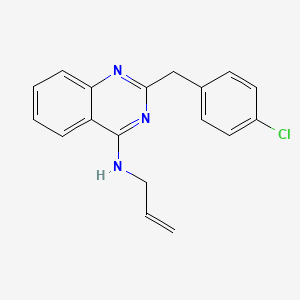

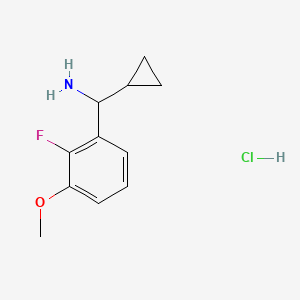
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)
![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)
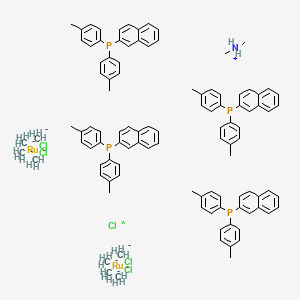
![(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3007447.png)
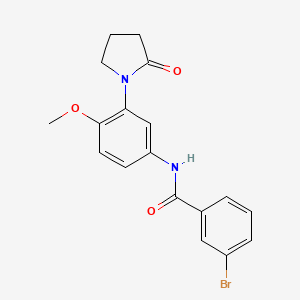
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3007449.png)
